molecular formula C14H12ClFO2 B5745845 {5-chloro-2-[(4-fluorobenzyl)oxy]phenyl}methanol

{5-chloro-2-[(4-fluorobenzyl)oxy]phenyl}methanol

Cat. No. B5745845
M. Wt: 266.69 g/mol
InChI Key: HFZGZFVNUCZHJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{5-chloro-2-[(4-fluorobenzyl)oxy]phenyl}methanol is a chemical compound that has been the focus of scientific research due to its potential applications in medicinal chemistry. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 298.77 g/mol.

Mechanism of Action

The mechanism of action of {5-chloro-2-[(4-fluorobenzyl)oxy]phenyl}methanol is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes and receptors involved in inflammatory and cancer pathways. It has also been found to induce apoptosis in cancer cells, leading to their death.
Biochemical and physiological effects:
{5-chloro-2-[(4-fluorobenzyl)oxy]phenyl}methanol has been found to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation. It has also been found to reduce the activity of certain enzymes involved in the production of prostaglandins, leading to a decrease in pain. In addition, it has been found to induce apoptosis in cancer cells, leading to their death.

Advantages and Limitations for Lab Experiments

One advantage of using {5-chloro-2-[(4-fluorobenzyl)oxy]phenyl}methanol in lab experiments is its high purity and yield, which allows for accurate and reproducible results. However, one limitation is its potential toxicity, which requires careful handling and disposal. In addition, its mechanism of action is not fully understood, which may limit its potential applications in drug development.

Future Directions

There are several future directions for the study of {5-chloro-2-[(4-fluorobenzyl)oxy]phenyl}methanol. One direction is to further investigate its mechanism of action, which may lead to the development of new drugs for the treatment of pain, inflammation, and cancer. Another direction is to study its pharmacokinetics and pharmacodynamics in vivo, which may provide valuable information for its potential clinical applications. Finally, its potential applications in other areas of medicinal chemistry, such as neurodegenerative diseases and infectious diseases, should also be explored.

Synthesis Methods

The synthesis of {5-chloro-2-[(4-fluorobenzyl)oxy]phenyl}methanol can be achieved by reacting 5-chloro-2-hydroxybenzaldehyde with 4-fluorobenzyl alcohol in the presence of a base catalyst. The resulting product is then reduced using a reducing agent to obtain the final compound. This method has been optimized for high yield and purity and has been used in various research studies.

Scientific Research Applications

{5-chloro-2-[(4-fluorobenzyl)oxy]phenyl}methanol has been studied for its potential applications in medicinal chemistry. It has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. It has also been studied for its potential anticancer activity, as it has been found to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

[5-chloro-2-[(4-fluorophenyl)methoxy]phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClFO2/c15-12-3-6-14(11(7-12)8-17)18-9-10-1-4-13(16)5-2-10/h1-7,17H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFZGZFVNUCZHJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)Cl)CO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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